Thermal Stability: Hydrate vs. Anhydrous Forms
The monohydrate form Ca(CF₃COO)₂·H₂O exhibits markedly lower thermal stability than the anhydrous calcium trifluoroacetate and alternative calcium trifluoroacetate acid complexes. Thermogravimetric and differential thermal analysis establish that the monohydrate begins decomposition in air at 106°C, yielding CaF₂ as the final product [1]. In contrast, the acid complex Ca₂(CF₃COO)₄·8CF₃COOH exhibits a significantly higher decomposition onset of 250°C under vacuum (10⁻² mm Hg) before producing CaF₂ [2]. This 144°C difference in thermal stability threshold has direct consequences for precursor selection in CaF₂ materials synthesis and for applications requiring defined thermal processing windows.
| Evidence Dimension | Thermal decomposition onset temperature |
|---|---|
| Target Compound Data | Monohydrate: 106°C (air); Acid complex Ca₂(CF₃COO)₄·8CF₃COOH: 250°C (10⁻² mm Hg) |
| Comparator Or Baseline | Monohydrate vs. acid complex (different solid forms of calcium trifluoroacetate) |
| Quantified Difference | Δ = 144°C higher decomposition temperature for acid complex |
| Conditions | Monohydrate: air atmosphere, thermogravimetry/DTA; Acid complex: dynamic vacuum 10⁻² mm Hg |
Why This Matters
Procurement specification of hydration state (monohydrate vs. anhydrous vs. acid complex) directly determines the thermal stability window available for processing, affecting suitability for high-temperature precursor applications.
- [1] Khristov M, Peshev P, Angelova O, Petrova R, Macicek J. Preparation, Thermal Behaviour, and Structure of Calcium Trifluoroacetate Monohydrate. Monatshefte für Chemie / Chemical Monthly. 1998;129(11):1093-1102. View Source
- [2] Vasilyeva AA, Glazunova TY, Tereshchenko DS, Lermontova EK. A novel calcium trifluoroacetate structure. Fine Chemical Technologies. 2021;16(4):287-297. View Source
